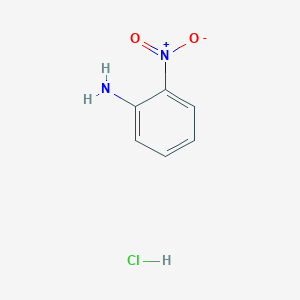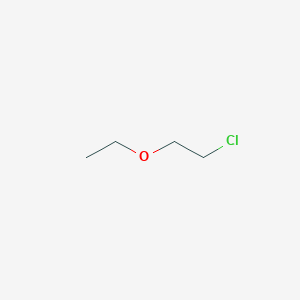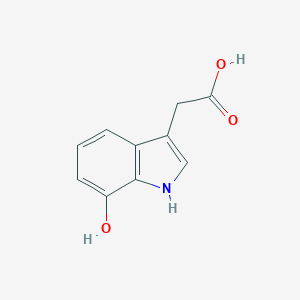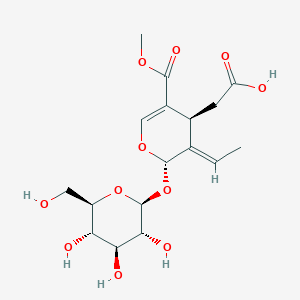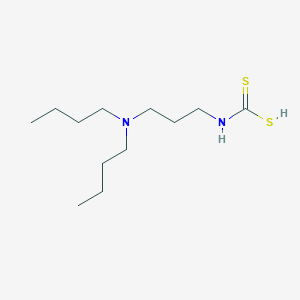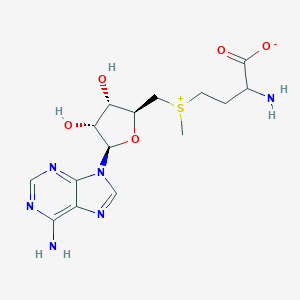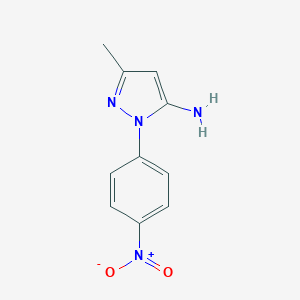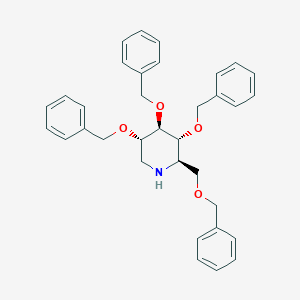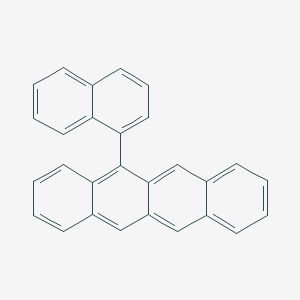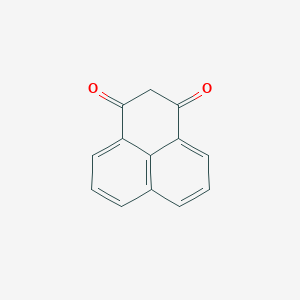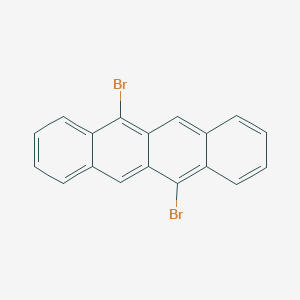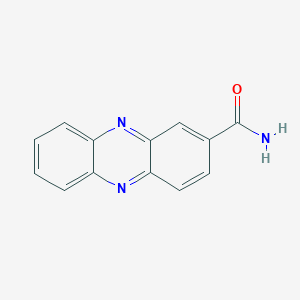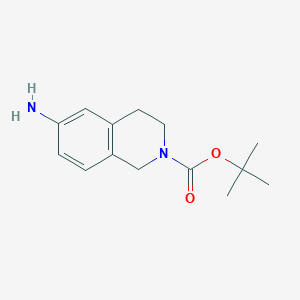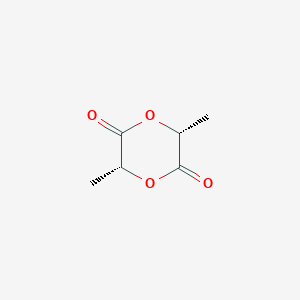
(3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮
描述
The compound "(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione" is closely related to a family of compounds known as 1,3-dioxane-4,6-diones, which have been extensively studied due to their interesting chemical properties and potential applications. These compounds typically feature a 1,3-dioxane ring, which can adopt various conformations such as boat or envelope, and are often modified with different substituents that can significantly alter their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of derivatives of 1,3-dioxane-4,6-diones often involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with different aldehydes in the presence of ethanol. This process is known to form compounds with various substituents attached to the dioxane ring . Additionally, a self-catalyzed Knoevenagel condensation has been reported to synthesize a series of novel 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, highlighting a catalyst-free method that utilizes Meldrum’s acid and formylphenoxyaliphatic acids in water .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques such as X-ray diffraction analysis (XDA). The 1,3-dioxane ring can exhibit different conformations, including distorted boat and envelope shapes, which can influence the overall geometry and properties of the molecule . The presence of various substituents can also lead to the formation of dimers through intermolecular hydrogen bonding, as observed in single crystal XRD structures .
Chemical Reactions Analysis
One of the key reactions involving these compounds is the selective hydrogenation of the exocyclic double bond, which has been achieved using sodium borohydride in alcohol. This reaction leads to hydrogenated products with altered structural and chemical properties . Furthermore, the self-catalyzed Knoevenagel condensation mentioned earlier is another important reaction that contributes to the diversity of the 1,3-dioxane-4,6-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of the substituents. For instance, the crystal and molecular structures can affect the density and symmetry of the compounds . The intermolecular hydrogen bonding and weak interactions such as C—H⋯O and C—H⋯Cl hydrogen bonds can influence the crystal packing and stability . Additionally, some derivatives exhibit DPPH radical scavenging activity and cytotoxicity against cancer cell lines, indicating potential biological applications . The molecular properties, such as HOMO–LUMO energies and electrostatic potential maps, have been studied using DFT techniques, providing insights into the reactivity and interaction potential of these molecules .
科学研究应用
聚合物合成和性质
(3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮及其衍生物的聚合物合成潜力已被探索。例如,已经开发出源自 L-抗坏血酸和 D-异抗坏血酸的单体,通过开环聚合合成聚合物。这些聚合物通过各种光谱技术表征,发现它们是无定形的,在氮气下稳定至 250°C (Bueno、Molina 和 Galbis,2009 年)。
分子和晶体结构分析
(3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮衍生物的分子结构已通过 X 射线衍射分析等方法进行了研究。这些研究提供了对这些化合物的构象和键合模式的见解,有助于更深入地了解它们的化学性质 (Zolotoi 等,1994 年)。
腐蚀抑制
研究还调查了使用某些 (3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮衍生物作为腐蚀抑制剂。已经发现这些化合物在酸性环境中保护诸如低碳钢之类的金属方面是有效的,展示了它们在工业应用中的潜力 (Chafiq 等,2020 年)。
有机催化聚合
某些衍生物的开环聚合已成功地使用有机催化剂催化,从而产生了具有在各个领域潜在应用的高分子量聚合物 (Boullay 等,2010 年)。
电化学研究
电化学方法已被用于研究 (3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮的衍生物,揭示了它们的氧化还原性质。这项研究有助于开发用于电子和电化学应用的新材料 (Ungureanu 等,2011 年)。
安全和危害
The safety data sheet for “(3R,6R)-3,6-Octanediol”, a similar compound, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
属性
IUPAC Name |
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H](C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-75-9, 1044507-68-7 | |
| Record name | D-Lactide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-rel-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10873989 | |
| Record name | D,D-Dilactide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
CAS RN |
13076-17-0 | |
| Record name | D-Lactide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactide, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D,D-Dilactide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1863O7V0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)
